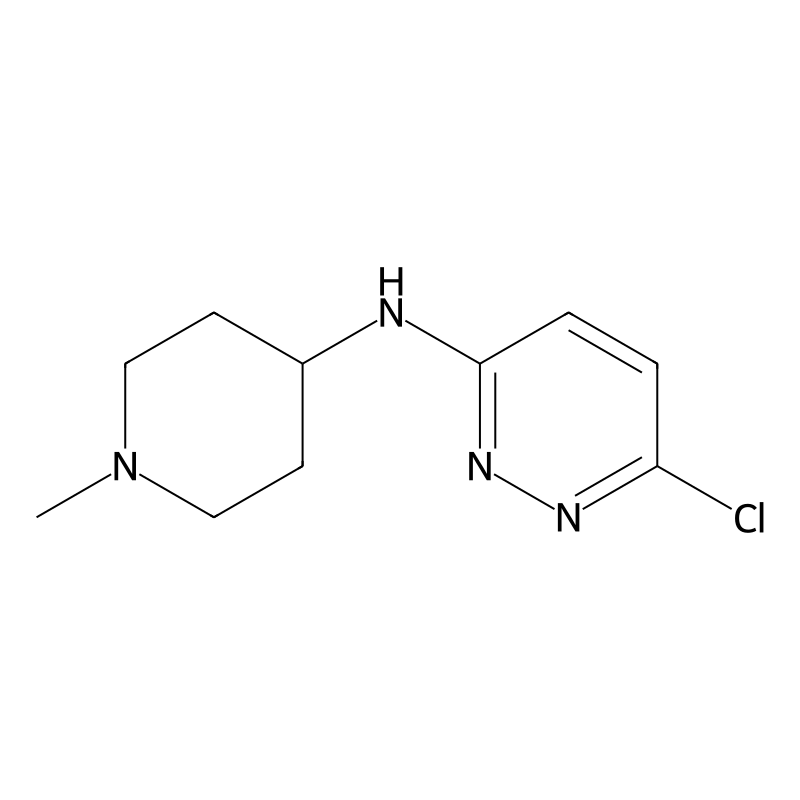

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is a chemical compound with the molecular formula and a molecular weight of 240.73 g/mol. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a chloro group at the 6-position, a piperidine moiety, and an amino group attached to the pyridazine ring, which contribute to its unique reactivity and biological properties.

- There is no information regarding the potential biological activity or mechanism of action of this specific compound.

- As information on this compound is limited, no safety data is available. However, chloro-substituted pyridazinamines can exhibit various degrees of toxicity depending on the specific structure [].

Future Research Directions

- Given the absence of detailed information, further research would be needed to explore the synthesis, characterization, potential biological activities, and safety profile of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine.

- Pyridazin-3-amine core: The presence of the pyridazin-3-amine core suggests potential for targeting receptors or enzymes that rely on nitrogen heterocycles for binding. PubChem lists this core structure as having applications in medicinal chemistry, though none are specified for 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine itself [].

- Functional groups: The presence of a chlorine atom and a methylpiperidinyl group attached to the pyridazine ring can influence the molecule's physical and biological properties. Chlorine substitution can affect acidity, lipophilicity (fat solubility), and binding interactions. Methylpiperidinyl groups are commonly found in medicinal chemistry due to their ability to interact with biological targets [].

The chemical reactivity of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine primarily involves nucleophilic substitution reactions. The presence of the chloro substituent makes it susceptible to nucleophilic attack, allowing for the formation of various derivatives. For instance, reactions with amines can yield substituted pyridazinamines, which may exhibit enhanced biological activities. Additionally, studies have shown that this compound can participate in reactions leading to the formation of more complex heterocyclic structures, indicating its utility in synthetic organic chemistry .

Compounds within the pyridazine class, including 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine, have been investigated for their pharmacological properties. These compounds often exhibit significant biological activities such as antimicrobial, antifungal, and anticancer effects. Specifically, pyridazine derivatives have been shown to interact with various biochemical pathways, potentially influencing cell signaling and metabolic processes . The exact biological activity of this specific compound remains an area of ongoing research.

The synthesis of 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine can be achieved through several methods:

- Nucleophilic Substitution: The starting material can undergo nucleophilic substitution reactions where nucleophiles such as amines attack the electrophilic carbon atom bonded to the chlorine atom.

- Pyridazine Derivative Formation: It can be synthesized from precursor compounds through cyclization reactions followed by chlorination or amination steps.

- Multi-step Synthesis: The compound can also be prepared via multi-step synthetic routes involving various reagents and conditions tailored to introduce specific functional groups at desired positions on the pyridazine ring .

6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine has potential applications in:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Agricultural Chemistry: Similar compounds have been explored for their fungicidal properties, suggesting potential agricultural applications .

- Chemical Research: Its reactivity profile makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine often focus on its binding affinity and mechanism of action against specific biological targets. Research indicates that pyridazine derivatives can interact with various enzymes and receptors, influencing cellular pathways involved in disease processes. Understanding these interactions is crucial for optimizing the compound's pharmacological properties and therapeutic efficacy .

Similar Compounds: Comparison

Several compounds share structural similarities with 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | 89937-26-8 | 0.90 |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | 7145-60-0 | 0.85 |

| 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | 100241-11-0 | 0.84 |

| 3-Chloro-6-(methylamino)pyridazine | 14959-32-1 | 0.80 |

| 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 | 0.66 |

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The unique combination of a chloro substituent and a piperidine ring in 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amines sets it apart from others, potentially influencing its distinct biological activity and reactivity profile .